methyl 2-bromo-4-(cyanomethyl)benzoate
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Overview
Description
Methyl 2-bromo-4-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the second position and a cyanomethyl group at the fourth position on the benzene ring. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-(cyanomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(cyanomethyl)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-4-(cyanomethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-(cyanomethyl)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and cyanomethyl group can participate in different chemical reactions, leading to the formation of new bonds and functional groups. These interactions can affect the compound’s reactivity and its ability to interact with other molecules in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(cyanomethyl)benzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 2-bromobenzoate: Lacks the cyanomethyl group, affecting its overall reactivity and applications.
Uniqueness
Methyl 2-bromo-4-(cyanomethyl)benzoate is unique due to the presence of both the bromine atom and the cyanomethyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
1252572-71-6 |
---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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